Picolinamide

Catalog No.
S605531
CAS No.
1452-77-3
M.F
C6H6N2O
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picolinamide

CAS Number

1452-77-3

Product Name

Picolinamide

IUPAC Name

pyridine-2-carboxamide

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C6H6N2O/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9)

InChI Key

IBBMAWULFFBRKK-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)N

Solubility

1.47 M

Synonyms

2-Pyridinecarboxamide; 2-Carbamoylpyridine; NSC 524473; Picolinic Acid Amide; Picolinoylamide; α-(Aminocarbonyl)pyridine; α-Picolinamide; α-Picolinic Acid Amide; α-Pyridinecarboxamide;

Canonical SMILES

C1=CC=NC(=C1)C(=O)N

Medicinal Chemistry and Drug Discovery

Picolinamide serves as a valuable building block in medicinal chemistry due to its ability to modify the properties of other molecules []. Researchers can attach picolinamide to potential drug candidates, influencing their absorption, metabolism, and interaction with target proteins. This allows for the creation of novel drug analogs with improved efficacy and reduced side effects [].

Picolinamide, also known as 2-pyridinecarboxamide, is an organic compound with the molecular formula C₆H₆N₂O and a molecular weight of 122.1246 g/mol. It features a pyridine ring substituted with a carboxamide group at the second position. This compound is recognized for its versatile chemical properties and serves as a fundamental building block in various synthetic and medicinal chemistry applications .

  • Reactions with Ketones: Picolinamides can react with ketones in the presence of alcohols to yield pyridinium salts and imidazolidin-4-one derivatives. These reactions have been studied for their ability to produce novel compounds with potential biological activity .
  • Directed C–H Functionalization: The compound can act as a directing group in C–H functionalization reactions, facilitating the cleavage and recycling of byproducts .
  • Oxidation Reactions: Picolinamide has been utilized in oxidation reactions involving ferrocene-catalyzed processes, demonstrating its utility in organometallic chemistry .

Picolinamide exhibits significant biological activity, particularly as an antifungal agent. Research has highlighted its ability to inhibit the Sec14p protein, a crucial lipid transfer protein in Saccharomyces cerevisiae. This inhibition has implications for developing new antifungal therapies, especially against resistant strains . The compound's structure-activity relationships have been explored to optimize its efficacy against fungal infections.

Several synthesis methods for picolinamide exist:

  • Direct Amide Formation: Picolinamide can be synthesized by reacting picolinic acid with ammonia or amines under appropriate conditions.
  • Condensation Reactions: Another method involves the condensation of pyridine-2-carboxylic acid with various amines, resulting in the formation of picolinamide .
  • Cascade Reactions: Recent studies have demonstrated cascade reactions involving picolinamide and aldehydes, yielding complex organic structures through innovative catalytic methods .

Picolinamide finds applications across various fields:

  • Pharmaceuticals: Its antifungal properties make it a candidate for drug development, particularly in addressing invasive fungal infections.
  • Organic Synthesis: Picolinamide serves as a versatile building block for synthesizing more complex molecules in organic chemistry.
  • Catalysis: It is utilized in catalytic processes, including oxidation reactions, enhancing the efficiency of chemical transformations .

Interaction studies have focused on picolinamide's binding affinity to specific proteins like Sec14p. These studies employ chemogenomic profiling and biochemical assays to elucidate the mechanisms by which picolinamide exerts its biological effects. The identification of resistance-conferring residues within the target protein further aids in understanding the compound's interaction dynamics .

Picolinamide shares structural similarities with several other compounds, each possessing unique characteristics:

Compound NameStructureNotable Features
NicotinamidePyridine-3-carboxamideInvolved in NAD+ biosynthesis; essential for metabolism.
Isopicolinamide3-PyridinecarboxamideExhibits different biological activities; less studied than picolinamide.
Pyridine-2-carboxylic acidCarboxylic acid formPrecursor to picolinamide; used in various synthesis reactions.
BenzamideAromatic amideCommonly used in pharmaceuticals; different functional properties compared to picolinamide.

Picolinamide's unique position arises from its specific antifungal activity and role as a directing group in synthetic chemistry, distinguishing it from these similar compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

122.048012819 g/mol

Monoisotopic Mass

122.048012819 g/mol

Heavy Atom Count

9

LogP

0.15 (LogP)

UNII

I3550CCL59

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1452-77-3

Wikipedia

Picolinamide

General Manufacturing Information

2-Pyridinecarboxamide: INACTIVE

Dates

Modify: 2023-08-15

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